molecular formula C9H8BrNO2 B2841802 N-(3-Bromo-2-formylphenyl)acetamide CAS No. 2222512-35-6

N-(3-Bromo-2-formylphenyl)acetamide

Cat. No. B2841802
CAS RN: 2222512-35-6
M. Wt: 242.072
InChI Key: YLLTUNSMXWQTQB-UHFFFAOYSA-N
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Description

“N-(3-Bromo-2-formylphenyl)acetamide” is a chemical compound with the molecular formula C9H8BrNO2 . It has a molecular weight of 242.07 .


Molecular Structure Analysis

The InChI code for “N-(3-Bromo-2-formylphenyl)acetamide” is 1S/C9H8BrNO2/c1-6(13)11-9-4-2-3-8(10)7(9)5-12/h2-5H,1H3,(H,11,13) . The InChI Key is YLLTUNSMXWQTQB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(3-Bromo-2-formylphenyl)acetamide” has a molecular weight of 242.07 . It should be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • N-(3-Bromo-2-formylphenyl)acetamide and its derivatives have been explored for their synthesis and chemoselective reactivity, particularly in the context of producing bioactive molecules. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases a method for producing antimalarial drug intermediates (Deepali B Magadum & G. Yadav, 2018).

Pharmacological Potential

  • The Leuckart synthesis method has been utilized for creating novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, showing potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds, with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, were evaluated for their therapeutic potentials against various conditions (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016).

Environmental Applications

  • Acetaminophen, a compound structurally and functionally related to N-(3-Bromo-2-formylphenyl)acetamide, has been the focus of studies regarding its degradation in aquatic environments. Research on the enhanced photoactivity of graphene/titanium dioxide nanotubes highlights innovative approaches to removing acetaminophen from water, demonstrating the potential for similar acetamide derivatives in environmental remediation efforts (Hong Tao, X. Liang, Qian Zhang, & Chang-Tang Chang, 2015).

Antimicrobial Activity

  • Studies on the antimicrobial activity of novel sulphonamide derivatives, including reactions with 2-bromo-N-(phenylsulfonyl)acetamide derivatives, offer insights into the development of new antimicrobial agents. These studies reveal the potential of N-(3-Bromo-2-formylphenyl)acetamide and its derivatives in contributing to the design of compounds with significant antimicrobial properties (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

properties

IUPAC Name

N-(3-bromo-2-formylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-6(13)11-9-4-2-3-8(10)7(9)5-12/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLTUNSMXWQTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-2-formylphenyl)acetamide

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